4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride

Description

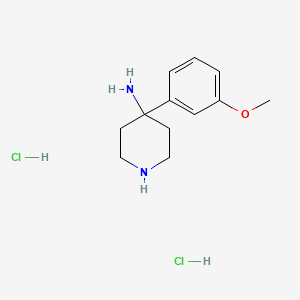

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-methoxyphenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;;/h2-4,9,14H,5-8,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSYLUMABUFSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with 3-Methoxyphenyl Group: The piperidine ring is then substituted with a 3-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₈Cl₂N₂O (calculated)

- Molecular Weight : ~276.9 g/mol (estimated from structural analogs) .

- Substituent : 3-Methoxyphenyl (electron-donating group).

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride and similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Features |

|---|---|---|---|---|---|

| This compound | Not reported | C₁₂H₁₈Cl₂N₂O | ~276.9 | 3-Methoxyphenyl | Electron-donating group; dihydrochloride |

| N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride | 782446-06-4 | C₁₂H₁₅Cl₂F₃N₂ | 319.17 | 3-Trifluoromethylphenyl | Electron-withdrawing CF₃ group |

| 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride | 1779132-60-3 | C₁₂H₁₉Cl₃N₂ | 297.65 | 2-Chlorobenzyl | Lipophilic chlorobenzyl substituent |

| 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride | 885500-38-9 | C₁₂H₁₉Cl₃N₂ | 297.65 | 4-Chlorobenzyl | Para-substituted chlorobenzyl |

| 4-Methylpiperidin-4-amine dihydrochloride | 483366-98-9 | C₆H₁₆Cl₂N₂ | 199.11 | Methyl | Simple alkyl substituent |

| Levocetirizine dihydrochloride | 130018-87-0 | C₂₁H₂₅Cl₃N₂O₃ | 461.81 | Chlorophenyl-benzylpiperazine | Antihistamine with NO-donor activity |

Key Observations :

- Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in ) or lipophilic chlorobenzyl groups (). Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs .

- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .

Regulatory and Commercial Status

- Regulatory Compliance : Piperidine derivatives must comply with international regulations (e.g., IECSC in China, REACH in the EU) for environmental and safety standards .

Biological Activity

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesia and neuropharmacology. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxyphenyl group. The presence of the methoxy group is significant as it influences the compound's lipophilicity and interaction with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT1A receptor. This receptor's activation is linked to enhanced analgesic effects by modulating serotonin release, which plays a crucial role in pain pathways.

Table 1: Interaction with Serotonin Receptors

| Receptor | Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | High | Analgesia |

| 5-HT2A | Moderate | Minimal |

| Opioid Receptors | Low | None |

Analgesic Effects

In preclinical studies, the compound has demonstrated significant analgesic activity in various pain models. For instance, it showed over 70% inhibition in the mice writhing test and increased latency in hot plate tests, indicating effective pain relief without sedative side effects .

Neuropharmacological Studies

The compound's neuropharmacological profile suggests potential applications in treating neuropathic pain. Its selective action on serotonin receptors rather than opioid receptors may reduce the risk of dependency associated with traditional analgesics .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications on the phenyl ring significantly affect biological activity. Compounds with alkyl substitutions at specific positions exhibit enhanced analgesic properties, while halogen substitutions tend to diminish activity.

Table 2: SAR Insights

| Substitution | Activity |

|---|---|

| Alkyl groups (e.g., methyl) | Increased analgesic effect |

| Halogen groups | Decreased activity |

| Aromatic heterocycles | Loss of activity |

Case Studies

- Analgesic Efficacy : In a study evaluating various piperidine derivatives, this compound was among the most effective compounds tested for neuropathic pain models, showing a clear dose-response relationship .

- Serotonergic Mechanisms : Another study highlighted its role as a 5-HT1A receptor agonist, suggesting that compounds with similar structures could be developed for treating anxiety and depression alongside pain management .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction efficiency.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling reactions.

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-analytical approach:

- NMR Spectroscopy : Confirm the presence of the methoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and piperidine backbone (δ 1.5–2.5 ppm for CH₂ groups).

- HPLC-MS : Verify molecular weight (calc. ~311.22 g/mol) and detect impurities (e.g., unreacted intermediates).

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) against theoretical values.

- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuropharmacological vs. antimicrobial effects) for this compound?

Methodological Answer:

Conflicting data may arise from:

- Assay Variability : Differences in cell lines (e.g., neuronal SH-SY5Y vs. bacterial models) or endpoint measurements (IC₅₀ vs. MIC).

- Structural Analogues : Compare activity profiles with related compounds (e.g., N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride) to identify substituent-dependent effects .

Q. Resolution Strategies :

Dose-Response Validation : Replicate assays under standardized conditions (e.g., OECD guidelines).

Target-Specific Studies : Use radioligand binding assays (e.g., σ-receptor affinity) or enzyme inhibition assays (e.g., cytochrome P450).

Computational Modeling : Perform molecular docking to predict binding modes to disparate targets (e.g., NMDA receptors vs. bacterial topoisomerases) .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Key Steps :

Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, fluorine, or trifluoromethyl groups).

Pharmacological Profiling : Test derivatives in parallel assays (e.g., receptor binding, antimicrobial susceptibility).

Data Correlation : Use QSAR models to link structural features (e.g., logP, polar surface area) to activity trends.

Q. Example Table: Structural Analogues and Activity

| Compound | Substituent Modifications | Neuroactivity (IC₅₀, nM) | Antimicrobial (MIC, µg/mL) |

|---|---|---|---|

| Parent Compound | 3-Methoxyphenyl | 120 ± 15 | 32 ± 4 (E. coli) |

| 3-Fluoro Analogue | 3-Fluoro-4-methoxyphenyl | 85 ± 10 | 64 ± 8 |

| 3-Trifluoromethyl Analogue | 3-CF₃-4-methoxyphenyl | 220 ± 20 | 16 ± 2 |

Insight : Electron-withdrawing groups (e.g., CF₃) may enhance antimicrobial activity but reduce neuroactivity .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., serotonin transporters) over 100-ns trajectories.

- Density Functional Theory (DFT) : Calculate charge distribution to explain reactivity (e.g., nucleophilic sites on the piperidine ring).

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) .

Validation : Cross-reference computational predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Humidity Control : Use desiccants (e.g., silica gel) to prevent hygroscopic degradation.

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (for biological assays) or HCl (aq.) (for synthetic work). Avoid repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.